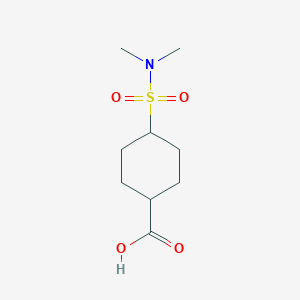
4-(N,N-Dimethylsulfamoyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a carboxylic acid group and a dimethylamino sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: Starting from cyclohexanone, the cyclohexane ring is formed through a series of reduction reactions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of a suitable precursor, such as a primary alcohol or aldehyde.
Attachment of the Dimethylamino Sulfonyl Group:
Industrial Production Methods
In industrial settings, the production of 4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common reagents include sulfonyl chlorides, dimethylamine, and oxidizing agents.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include esters, amides, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino sulfonyl group can act as a functional moiety, modulating the activity of these targets through covalent or non-covalent interactions. The carboxylic acid group may also play a role in binding to active sites or facilitating transport across biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
4-Sulfonylcyclohexanecarboxylic acid: Lacks the dimethylamino group, resulting in different reactivity and applications.
4-(Aminosulfonyl)cyclohexanecarboxylic acid: Contains an amino group instead of a dimethylamino group, leading to variations in chemical behavior and biological activity.
4-(Methylsulfonyl)cyclohexanecarboxylic acid: Features a methyl group in place of the dimethylamino group, affecting its overall properties.
Uniqueness
4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid is unique due to the presence of both the dimethylamino and sulfonyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H17NO4S |
|---|---|
Peso molecular |
235.30 g/mol |
Nombre IUPAC |
4-(dimethylsulfamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO4S/c1-10(2)15(13,14)8-5-3-7(4-6-8)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) |
Clave InChI |
OPMYGVBRXFNCPR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1CCC(CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[1,5-a]benzimidazol-6-amine](/img/structure/B13970456.png)
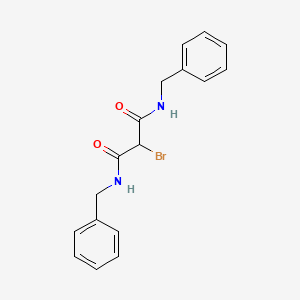
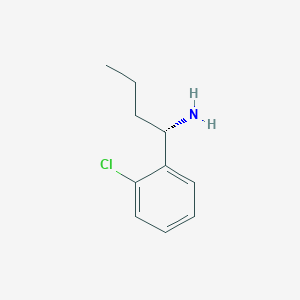
![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)
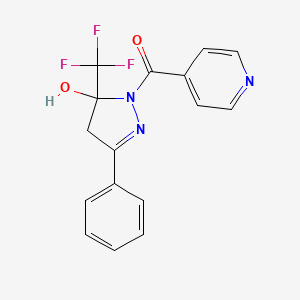

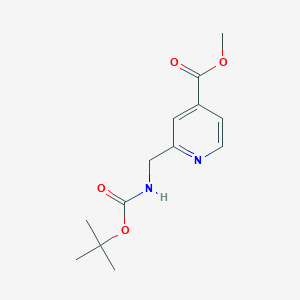
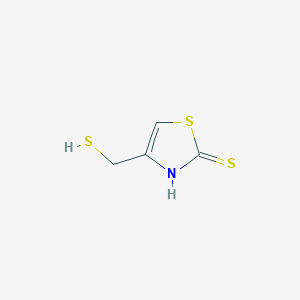


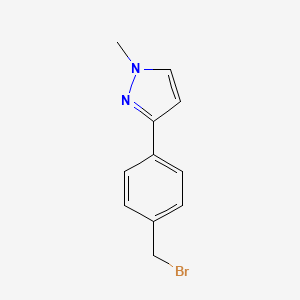
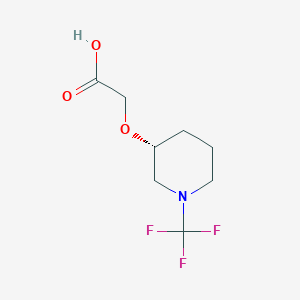
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride](/img/structure/B13970541.png)

